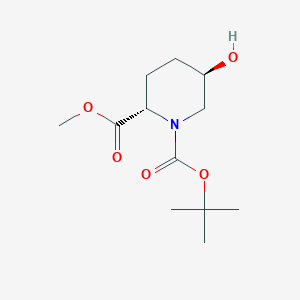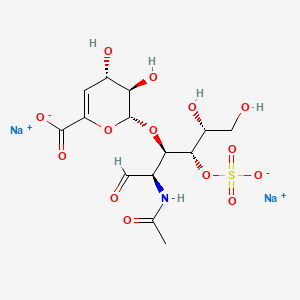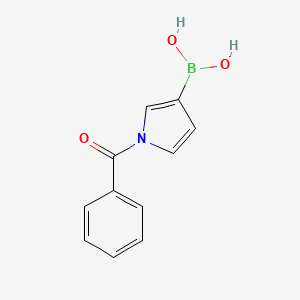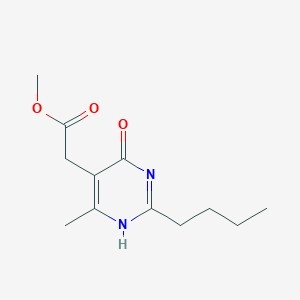![molecular formula C38H24N2O2 B8264322 4',4'''-(1,10-Phenanthroline-2,9-diyl)bis(([1,1'-biphenyl]-2-carbaldehyde))](/img/structure/B8264322.png)
4',4'''-(1,10-Phenanthroline-2,9-diyl)bis(([1,1'-biphenyl]-2-carbaldehyde))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) is a complex organic compound known for its unique structure and properties It consists of a phenanthroline core with two biphenyl carbaldehyde groups attached at the 2 and 9 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) typically involves the reaction of 1,10-phenanthroline with 2-formylbiphenyl under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of advanced materials, including organic frameworks and polymers.
Mecanismo De Acción
The mechanism by which 4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) exerts its effects involves its ability to coordinate with metal ions and interact with various molecular targets. The phenanthroline core can chelate metal ions, forming stable complexes that can participate in catalytic processes or biological interactions. The biphenyl carbaldehyde groups can undergo further chemical modifications, enhancing the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(1,10-Phenanthroline-2,9-diyl)diphenol: Similar structure but with hydroxyl groups instead of aldehyde groups.
4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline: Contains amine groups instead of aldehyde groups.
4,4’-(1,10-Phenanthroline-2,9-diyl)bis(benzaldehyde): Similar but with different substituents on the phenanthroline core.
Uniqueness
The uniqueness of 4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) lies in its specific combination of phenanthroline and biphenyl carbaldehyde groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to form stable metal complexes and undergo various chemical reactions makes it a valuable compound in multiple research fields .
Propiedades
IUPAC Name |
2-[4-[9-[4-(2-formylphenyl)phenyl]-1,10-phenanthrolin-2-yl]phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24N2O2/c41-23-31-5-1-3-7-33(31)25-9-13-27(14-10-25)35-21-19-29-17-18-30-20-22-36(40-38(30)37(29)39-35)28-15-11-26(12-16-28)34-8-4-2-6-32(34)24-42/h1-24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSROCZIOPCIMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C3=NC4=C(C=CC5=C4N=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7C=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B8264241.png)

![tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8264248.png)



![ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate](/img/structure/B8264273.png)

![1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B8264285.png)





